N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-propan-2-ylglycinamide
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Overview
Description
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-propan-2-ylglycinamide is a complex organic compound characterized by the presence of fluorophenyl, sulfonyl, methoxyphenyl, and glycinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-propan-2-ylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with isopropylamine and glycine derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-propan-2-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, ammonia, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-propan-2-ylglycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-propan-2-ylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-propan-2-ylglycinamide
- N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-propan-2-ylglycinamide
- N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-propan-2-ylglycinamide
Uniqueness
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-propan-2-ylglycinamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chlorinated, brominated, or methylated analogs.
Properties
Molecular Formula |
C18H21FN2O4S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C18H21FN2O4S/c1-13(2)20-18(22)12-21(15-6-8-16(25-3)9-7-15)26(23,24)17-10-4-14(19)5-11-17/h4-11,13H,12H2,1-3H3,(H,20,22) |
InChI Key |
FKODQUGQSVQYAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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